molecular formula C10H9N3 B189519 6-Phenylpyrimidin-4-amine CAS No. 3435-29-8

6-Phenylpyrimidin-4-amine

Cat. No.: B189519
CAS No.: 3435-29-8
M. Wt: 171.2 g/mol
InChI Key: NYXYYBHDSNBGOS-UHFFFAOYSA-N
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Description

6-Phenylpyrimidin-4-amine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a phenyl group at the 6-position and an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-6-phenylpyrimidine with ammonia or an amine under suitable conditions. Another approach involves the use of 4,6-dichloropyrimidine, which undergoes substitution reactions with aniline to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrimidines .

Scientific Research Applications

6-Phenylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an allosteric modulator of certain receptors, influencing their activity. The compound may also inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .

Comparison with Similar Compounds

Biological Activity

6-Phenylpyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, mechanisms of action, and recent research findings related to this compound.

Overview of this compound

Chemical Structure : The compound features a pyrimidine ring with a phenyl group at the 6-position and an amino group at the 4-position. This structure is significant as it allows for various chemical modifications that can enhance its biological properties.

Synthesis : Common synthetic routes include the cyclization of appropriate precursors such as 4-chloro-6-phenylpyrimidine with ammonia or amines. Industrial methods often optimize these routes for yield and purity, utilizing catalysts and controlled reaction conditions.

Biological Activity

This compound has been investigated for several biological activities:

  • Anticancer Properties :
    • Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 53.02 µM against gastric adenocarcinoma cells (AGS) and significant antibacterial activity with MIC values as low as 16 µg/mL .
    • Another derivative, N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine, has demonstrated potential in targeting pathways associated with tumor growth, inhibiting key enzymes involved in cancer cell survival.
  • Antimicrobial Activity :
    • The compound has been explored for its antimicrobial properties, showing effectiveness against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
  • Enzyme Inhibition :
    • This compound acts as an enzyme inhibitor, potentially blocking active sites and preventing substrate access. This mechanism is crucial in its application as a therapeutic agent .

The biological activity of this compound involves several mechanisms:

  • Allosteric Modulation : The compound may act as an allosteric modulator for certain receptors, influencing their activity without directly competing with the substrate.
  • Enzyme Inhibition : By binding to specific enzymes, it can disrupt biochemical pathways critical for cell survival and proliferation, particularly in cancer cells .

Research Findings and Case Studies

Recent studies have expanded our understanding of the biological implications of this compound:

StudyFindings
Anticancer activity against AGS cells (IC50 = 53.02 µM); antibacterial effects (MIC = 16 µg/mL).
Suggested potential as a lead compound for treating visceral leishmaniasis with effective in vivo results.
N-benzyl derivative shows significant inhibition of cancer cell survival pathways.

Properties

IUPAC Name

6-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXYYBHDSNBGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355799
Record name 6-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3435-29-8
Record name 6-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenylpyrimidin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-chloropyrimidin-4-amine (0.32 g, 2.5 mmol), phenylboronic acid (0.38 g, 3.13 mmol), saturated aqueous sodium carbonate (0.80 g, 7.50 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.035 g, 0.05 mmol) were suspended in a mixture of dimethoxyethane (15 mL)/ethanol (2 mL)/water (2 mL). The mixture was heated in the microwave at 125° C. for 20 min then concentrated in vacuo. The residue was purified by column chromatography (10-60% ethyl acetate/hexanes) to afford 6-phenylpyrimidin-4-amine (167 mg, 0.98 mmol, 39% yield) as an off-white solid. MS (LC/MS) R.T.=0.99; [M+H]+=172.23.
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.035 g
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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